Upb5G360MA (CX1739) Demonstrates Approximately 3–5× Higher Potency Than CX-717 Across Functional AMPA Receptor Modulation
CX1739 exhibits significantly enhanced potency relative to its immediate predecessor CX-717 within the low-impact ampakine series. Multiple independent sources report that CX1739 is approximately 3–5× more potent than CX-717 in modulating AMPA receptor function [1][2]. This quantitative difference translates directly to reduced mass requirements for achieving equivalent receptor engagement in experimental systems, which carries practical implications for solubility-limited assays and in vivo dosing protocols [3]. The potency differential is structural in origin and is not observed among earlier high-impact ampakines such as CX-546 or CX-614 [4].
| Evidence Dimension | Relative functional potency (AMPA receptor modulation) |
|---|---|
| Target Compound Data | Baseline potency reference (normalized to 1.0) |
| Comparator Or Baseline | CX-717 (normalized to 0.2–0.33 relative to CX1739) |
| Quantified Difference | CX1739 is approximately 3–5× more potent than CX-717 |
| Conditions | Reported from multiple ampakine class reviews and compound profiling summaries |
Why This Matters
Higher potency reduces the compound mass required for equivalent receptor engagement, which is particularly relevant for solubility-constrained assay formats and enables lower in vivo dosing to achieve target exposure.
- [1] Wikipedia. CX1739. 2025. View Source
- [2] HandWiki. Chemistry:Ampakine. 2024. View Source
- [3] RespireRx Pharmaceuticals Inc. CX1739. 2025. View Source
- [4] Wikipedia. CX-546. 2025. View Source
